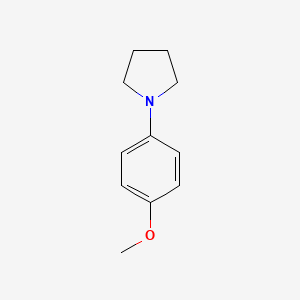

1-(4-Methoxyphenyl)pyrrolidine

Übersicht

Beschreibung

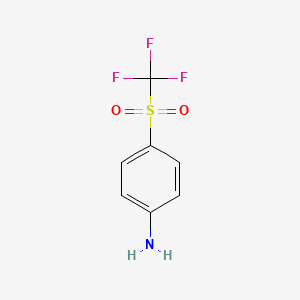

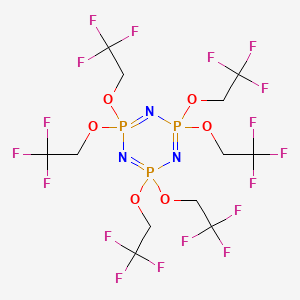

“1-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 177.24 and is a solid in its physical form . This compound is a useful reagent for the preparation of β-methylsulfonylated N-heterocycles .

Synthesis Analysis

Pyrrolidine derivatives, such as “1-(4-Methoxyphenyl)pyrrolidine”, are often synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . For instance, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)pyrrolidine” can be represented by the InChI code: 1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 .

Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(4-Methoxyphenyl)pyrrolidine”, are often used in various chemical reactions. For instance, they can be used in the reductive cyclization of enynes and diynes in the presence of H2 as a reductant .

Physical And Chemical Properties Analysis

“1-(4-Methoxyphenyl)pyrrolidine” is a solid compound . It has a molecular weight of 177.25 and an InChI key of VVGHYJTYYXOIGG-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“1-(4-Methoxyphenyl)pyrrolidine” is a useful reagent for the preparation of β-methylsulfonylated N-heterocycles . This application is particularly important in the field of organic synthesis, where it can be used to create a variety of complex molecules.

Drug Discovery

Pyrrolidine derivatives, including “1-(4-Methoxyphenyl)pyrrolidine”, are often used in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to design new molecules with specific biological activities.

Biological Research

In biological research, “1-(4-Methoxyphenyl)pyrrolidine” can be used to study the effects of various substances on the body. For example, it can be used to investigate the activity of pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Safety and Toxicology

The safety and toxicology of “1-(4-Methoxyphenyl)pyrrolidine” are also important areas of research. Understanding its toxicity can help ensure its safe use in various applications .

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-(4-Methoxyphenyl)pyrrolidine” and other pyrrolidine derivatives could involve further exploration of their biological activities and development of new drug candidates . The stereogenicity of carbons in the pyrrolidine ring could lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Methoxyphenyl)pyrrolidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .

Mode of Action

It is known that pyrrolidine derivatives can have various biological activities, which suggests that 1-(4-methoxyphenyl)pyrrolidine may interact with its targets in a complex manner .

Biochemical Pathways

It is known that this compound is a useful reagent for the preparation of β-methylsulfonylated n-heterocycles , which suggests that it may interact with biochemical pathways involving these structures.

Pharmacokinetics

As a solid compound , its bioavailability would depend on factors such as its solubility, stability, and the method of administration.

Result of Action

The molecular and cellular effects of 1-(4-Methoxyphenyl)pyrrolidine’s action are currently unknown. Research into similar pyrrolidine derivatives has shown that they can have antiproliferative activity , suggesting that 1-(4-Methoxyphenyl)pyrrolidine may have similar effects.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGHYJTYYXOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203120 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54660-04-7 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.